molecular formula C14H12F2OS B15205310 3-Fluorophenylmethylsulfoxide

3-Fluorophenylmethylsulfoxide

Cat. No.: B15205310
M. Wt: 266.31 g/mol
InChI Key: VONAWPTUGUPPDX-UHFFFAOYSA-N
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Description

3-Fluorophenylmethylsulfoxide is an organic compound with the molecular formula C7H7FOS It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methylsulfoxide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenylmethylsulfoxide typically involves the oxidation of 3-Fluorophenylmethylsulfide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored until the desired sulfoxide is formed .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and solvents can vary based on cost, availability, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorophenylmethylsulfoxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.

    Reduction: Reduction of the sulfoxide can yield the original sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

3-Fluorophenylmethylsulfoxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluorophenylmethylsulfoxide involves its interaction with various molecular targets. The sulfoxide group can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the phenyl ring .

Comparison with Similar Compounds

    3-Fluorophenylmethylsulfone: Similar structure but with a sulfone group instead of a sulfoxide.

    3-Fluorophenylmethylsulfide: The reduced form of 3-Fluorophenylmethylsulfoxide.

    4-Fluorophenylmethylsulfoxide: Similar compound with the fluorine atom in a different position on the phenyl ring.

Properties

Molecular Formula

C14H12F2OS

Molecular Weight

266.31 g/mol

IUPAC Name

1-fluoro-3-[(3-fluorophenyl)methylsulfinylmethyl]benzene

InChI

InChI=1S/C14H12F2OS/c15-13-5-1-3-11(7-13)9-18(17)10-12-4-2-6-14(16)8-12/h1-8H,9-10H2

InChI Key

VONAWPTUGUPPDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CS(=O)CC2=CC(=CC=C2)F

Origin of Product

United States

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